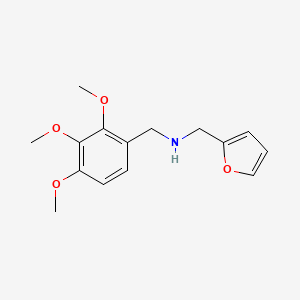
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Furan-2-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound recognized for its unique structural features, which include a furan ring and a trimethoxybenzyl amine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₄, with a molecular weight of approximately 277.32 g/mol . The structural composition allows for diverse interactions with biological targets, primarily due to the furan and trimethoxybenzene functionalities.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that furan derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC₅₀ values in sub-micromolar concentrations against leukemia and breast cancer cell lines .
- Neuroprotective Effects : The trimethoxybenzylamine structure is noted for its potential neuroprotective properties. It may interact with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have been reported to exhibit anti-inflammatory activities, contributing to their therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substitution Patterns : The presence and position of methoxy groups on the benzene ring significantly affect the compound's reactivity and biological activity. For example, the trimethoxy substitution enhances solubility and bioavailability.
- Furan Ring Contribution : The furan moiety is crucial for the compound's aromatic properties and may play a role in its interaction with biological targets through π-stacking or hydrogen bonding interactions .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of furan derivatives, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that this compound exhibited significant cytotoxicity with IC₅₀ values comparable to established chemotherapeutics such as doxorubicin .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated a marked reduction in neuronal apoptosis and improved cell viability in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.
Synthesis Methods
The synthesis of this compound can be accomplished through several organic reactions:
- Starting Materials : Typically involves furan derivatives and trimethoxybenzaldehyde.
- Reaction Conditions : Common synthetic routes include condensation reactions under acidic or basic conditions followed by purification processes such as recrystallization or chromatography.
The following table summarizes potential synthesis routes:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | Acidic medium | High |
| 2 | Purification | Recrystallization | Moderate |
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2,3,4-trimethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12/h4-8,16H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORGQINDLMEREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CO2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-72-5 |
Source


|
| Record name | 2-Furanmethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














